Methacycline Hydrochloride: A Comprehensive Technical Guide
Methacycline Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical and chemical properties of methacycline hydrochloride. The information is curated for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental insights, and pathway visualizations to support further research and application.
Core Physical and Chemical Properties
Methacycline hydrochloride is a semi-synthetic, broad-spectrum tetracycline antibiotic.[1] It is the hydrochloride salt form of methacycline, a derivative of oxytetracycline.[2] The following tables summarize its key physical and chemical characteristics.
Table 1: General and Physical Properties
| Property | Value | References |
| Appearance | Yellow crystalline powder | [2][3][4] |
| Taste | Bitter | [4] |
| Molecular Formula | C₂₂H₂₂N₂O₈ • HCl | [3][5] |
| Molecular Weight | 478.88 g/mol | [3][5] |
| Melting Point | Decomposes at approximately 205-210°C | [2][6] |
| pH (in solution) | 2.0 - 3.0 | [3] |
| Water Content (Karl Fischer) | Not more than 2.0% | [3] |
Table 2: Solubility Profile
| Solvent | Solubility | References |
| Water | 7548 mg/L at 21°C; Soluble | [2][6][7] |
| Ethanol | Sparingly soluble; Soluble | [6][7] |
| Methanol | Soluble | [7] |
| Dimethylformamide (DMF) | Soluble | [7] |
| Dimethyl sulfoxide (DMSO) | Soluble | [7] |
| Ether | Practically insoluble | [4][6] |
| Chloroform | Practically insoluble | [2][6] |
Table 3: Spectroscopic and Chromatographic Properties
| Property | Value | References |
| UV Maximum Absorption (Methanol + 0.01 N HCl) | 253 nm (log ε = 4.37), 345 nm (log ε = 4.19) | [4][6] |
| LogP | -0.3 | [6] |
Mechanism of Action and Signaling Pathways
Methacycline hydrochloride primarily exerts its antibacterial effect by inhibiting protein synthesis.[3][8] It also demonstrates activity in modulating cellular pathways involved in fibrosis.
Inhibition of Bacterial Protein Synthesis
Like other tetracyclines, methacycline hydrochloride binds to the 30S ribosomal subunit in bacteria.[5][9] This binding is reversible and physically blocks the docking of aminoacyl-tRNA to the acceptor (A) site on the mRNA-ribosome complex.[3][6][9] This action effectively halts the elongation of the polypeptide chain, thereby inhibiting bacterial protein synthesis and arresting bacterial growth.[8]
Diagram 1: Mechanism of bacterial protein synthesis inhibition by Methacycline HCl.
Inhibition of Epithelial-Mesenchymal Transition (EMT)
Recent research has identified methacycline hydrochloride as an inhibitor of the epithelial-mesenchymal transition (EMT), a process implicated in fibrosis.[10] It has been shown to inhibit the TGF-β1-induced EMT in primary alveolar epithelial cells.[10] This inhibition is achieved through the attenuation of non-Smad signaling pathways, including c-Jun N-terminal kinase (JNK), p38, and Akt activation, without affecting the canonical Smad pathway.[10][11]
Diagram 2: Inhibition of TGF-β1-induced EMT signaling by Methacycline HCl.
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate assessment of the physicochemical properties of active pharmaceutical ingredients. Below are outlines of typical protocols for key analyses of methacycline hydrochloride.
High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances
This method is adapted from established procedures for the analysis of methacycline and other tetracyclines.
-
Objective: To determine the purity of methacycline hydrochloride and quantify any related substances.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Octadecylsilane (C18) bonded silica gel column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer solution and an organic solvent. An example could be a buffer containing ammonium acetate and EDTA, adjusted to a specific pH, mixed with acetonitrile. A common ratio is (87:13 v/v).[10]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at 35°C.
-
Detection Wavelength: 280 nm.
-
Standard Preparation: Accurately weigh and dissolve USP Methacycline Hydrochloride Reference Standard in a suitable solvent (e.g., 0.01 M hydrochloric acid) to achieve a known concentration.
-
Sample Preparation: Accurately weigh and dissolve the methacycline hydrochloride sample in the same solvent as the standard to a similar concentration. For formulated products like capsules, the contents of several capsules are pooled, and an equivalent amount is taken.
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (solvent) to ensure no interfering peaks are present.
-
Inject the standard solution multiple times to check for system suitability (e.g., repeatability of retention time and peak area).
-
Inject the sample solution.
-
Identify and quantify the methacycline peak and any impurity peaks by comparing their retention times and peak areas to those of the standard.
-
Diagram 3: General workflow for HPLC analysis of Methacycline HCl.
UV-Vis Spectrophotometry for Identification and Dissolution Testing
This protocol is based on the United States Pharmacopeia (USP) monograph for Methacycline Hydrochloride Capsules.[3]
-
Objective: To identify methacycline hydrochloride and determine its dissolution rate from a dosage form.
-
Instrumentation: A calibrated UV-Vis spectrophotometer.
-
Solvent/Medium: For identification, methanol is used. For dissolution, water is the specified medium.
-
Procedure (Identification):
-
Prepare a solution of methacycline hydrochloride in methanol with a concentration of approximately 1 mg/mL.
-
Scan the solution from 200 to 400 nm.
-
The resulting spectrum should exhibit maxima and minima at the same wavelengths as a similar solution of USP Methacycline Hydrochloride Reference Standard.
-
-
Procedure (Dissolution):
-
Place the dosage form (e.g., capsule) in a dissolution apparatus (USP Apparatus 1) containing 900 mL of water at 37°C, rotating at 100 rpm.
-
At a specified time point (e.g., 60 minutes), withdraw a sample of the dissolution medium.
-
Filter the sample.
-
Measure the absorbance of the filtered solution at the wavelength of maximum absorbance, around 345 nm.
-
Compare the absorbance to that of a standard solution of known concentration.
-
Calculate the amount of methacycline hydrochloride dissolved.
-
Stability Testing: Photostability
Given that methacycline hydrochloride is unstable in light, photostability testing is critical.[6] This protocol is a general guide based on ICH Q1B guidelines.
-
Objective: To evaluate the intrinsic photostability characteristics of methacycline hydrochloride.
-
Apparatus: A photostability chamber equipped with a light source that provides both visible and near-UV light (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).
-
Sample Preparation:
-
Drug Substance: Spread a thin layer of the powder in a chemically inert, transparent container.
-
Solution: Prepare a solution of the drug substance in a suitable solvent and place it in a chemically inert, transparent container.
-
-
Procedure:
-
Expose the samples to a controlled light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A dark control sample, protected from light (e.g., with aluminum foil), should be stored under the same temperature and humidity conditions to separate light-induced degradation from thermal degradation.
-
After exposure, analyze the samples (both exposed and dark control) for any physical changes (e.g., color change) and for degradation using a validated stability-indicating method, such as the HPLC method described above.
-
Compare the results to determine the extent of photodegradation.
-
Conclusion
This guide provides a detailed summary of the physical and chemical properties of methacycline hydrochloride, its mechanisms of action, and standardized protocols for its analysis. The data presented, including quantitative tables and pathway diagrams, serves as a valuable resource for professionals in the fields of pharmaceutical research and development. Adherence to detailed and validated experimental protocols is essential for ensuring the quality, stability, and efficacy of this important antibiotic.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. ftp.uspbpep.com [ftp.uspbpep.com]
- 4. edaegypt.gov.eg [edaegypt.gov.eg]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benthamscience.com [benthamscience.com]
- 8. researchgate.net [researchgate.net]
- 9. database.ich.org [database.ich.org]
- 10. researchgate.net [researchgate.net]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]


